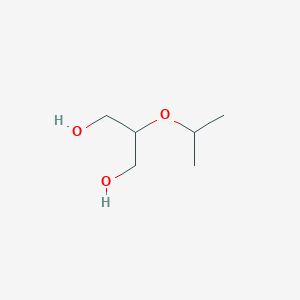
Glycerol alpha-isopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol alpha-isopropyl ether is an organic compound belonging to the class of glycerol ethers. It is characterized by the presence of an isopropyl group attached to the glycerol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol alpha-isopropyl ether can be synthesized through several methods. One common approach involves the etherification of glycerol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 100°C. Another method involves the use of glycidol as a starting material, which undergoes a ring-opening reaction with isopropyl alcohol to form the desired ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of heterogeneous catalysts to enhance the reaction rate and selectivity. Additionally, the purification of the final product is achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Glycerol alpha-isopropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycerol alpha-isopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of glycerol alpha-isopropyl ether involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cell membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Glycerol alpha-methyl ether
- Glycerol alpha-ethyl ether
- Glycerol alpha-butyl ether
Uniqueness
Glycerol alpha-isopropyl ether is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to other glycerol ethers, it offers a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. Its unique reactivity and stability also contribute to its versatility in various chemical and industrial processes .
Properties
CAS No. |
73757-65-0 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-propan-2-yloxypropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
TZVGNDWIPYNINU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















